![molecular formula C₃₉H₇₂O₅ B052925 1-Stearoyl-2-linoleoyl-sn-glycerol CAS No. 34487-26-8](/img/structure/B52925.png)
1-Stearoyl-2-linoleoyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1-stearoyl-2-linoleoyl-sn-glycerol and similar diacylglycerol derivatives involves the conversion of isopropylidene-sn-glycerols into targeted diacylglycerols. One method includes converting R (−)-2,3- and S (+)-1,2- O -Isopropylidene-sn-glycerols into various diacylglycerols, demonstrating the flexibility of synthetic approaches to produce these compounds (Gaffney & Reese, 1997).
Molecular Structure Analysis
The molecular structure of 1-stearoyl-2-linoleoyl-sn-glycerol is characterized by the presence of a saturated fatty acid chain (stearoyl) and an unsaturated fatty acid chain (linoleoyl), which impact its physical and chemical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to analyze the molecular structure and polymorphism of such compounds, providing insights into their behavior in biological membranes and other contexts.
Chemical Reactions and Properties
1-Stearoyl-2-linoleoyl-sn-glycerol undergoes various chemical reactions, including enzymatic hydrolysis, which is crucial for its role in signaling pathways. The compound's chemical properties, such as its reactivity with specific enzymes, dictate its biological functions, including its involvement in the activation of protein kinase C (PKC) and its role as a fusogen.
Physical Properties Analysis
The physical properties of 1-stearoyl-2-linoleoyl-sn-glycerol, such as melting temperature and polymorphic behavior, are influenced by its acyl chain composition. Studies utilizing differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) have shed light on its crystallization and transformation kinetics, revealing multiple polymorphic forms that depend on cooling and heating rates (Bayés‐García et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-stearoyl-2-linoleoyl-sn-glycerol, including its reactivity and interactions with other molecules, are key to its biological functions. Its role as a signaling lipid in neural tissue, for example, is closely related to its ability to undergo specific enzymatic reactions that produce biologically active metabolites (Duclos et al., 2009).
Scientific Research Applications
Synthesis and Derivatives : Gaffney and Reese (1997) discussed the synthesis of various di-O-acyl glycerol derivatives, including 1-stearoyl-2-linoleoyl-sn-glycerol. This study provides insights into the chemical synthesis techniques for such compounds (Gaffney & Reese, 1997).
Thermotropic Properties : Coolbear, Berde, and Keough (1983) explored the thermotropic properties of 1-stearoyl-2-linoleoyl-sn-glycerol, analyzing its phase transition temperatures, which is crucial for understanding its behavior in various environments (Coolbear, Berde, & Keough, 1983).
Oxidative Stability : Zhou, Zhao, Bindler, and Marchioni (2014) compared the oxidative stability of 1-stearoyl-2-linoleoyl-sn-glycerol with other molecular species, providing insights into its stability under thermal treatment, which is significant for food processing and storage applications (Zhou, Zhao, Bindler, & Marchioni, 2014).
Crystallization and Transformation Kinetics : Bayés-García, Calvet, Cuevas-Diarte, and Ueno (2016) studied the polymorphic crystallization and transformation pathways of 1-stearoyl-2-linoleoyl-sn-glycerol, contributing to a better understanding of its behavior in various applications, particularly in food science (Bayés-García, Calvet, Cuevas-Diarte, & Ueno, 2016).
Substrate Suitability : Holub and Piekarski (1978) investigated the suitability of different molecular species of 1,2-diacyl-sn-glycerols, including 1-stearoyl-2-linoleoyl, as substrates for diacylglycerol kinase in rat brain microsomes. This research is relevant for understanding the biochemical pathways in which these compounds are involved (Holub & Piekarski, 1978).
Lipid Oxidation and Phase Transitions : Keough and Parsons (1990) studied the autoxidation of 1-stearoyl-2-linoleoyl-sn-glycerol and its impact on phase transition temperatures. This research is important for understanding how oxidation affects the physical properties of this compound (Keough & Parsons, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
1-Stearoyl-2-linoleoyl-sn-glycerol is a type of diacylglycerol (DAG) that contains polyunsaturated fatty acids . The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
The compound interacts with its target, PKC, by activating it . Activation of PKC has several downstream effects, including the modulation of non-selective cation channels (NSCC) activity .
Biochemical Pathways
The activation of PKC by 1-Stearoyl-2-linoleoyl-sn-glycerol affects several biochemical pathways. One of the key pathways is the Phosphoinositide pathway . In this pathway, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane and acts as a physiological activator of PKC .
Result of Action
The activation of PKC by 1-Stearoyl-2-linoleoyl-sn-glycerol can lead to a variety of cellular responses. For example, PKC activation can enhance the activity of non-selective cation channels (NSCC), which can affect ion homeostasis within the cell .
properties
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZUFBKADIAKC-SKTOPKGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131538 | |
Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:0/18:2(9Z,12Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
34487-26-8 | |
Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34487-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-2-linoleoyl-sn-glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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